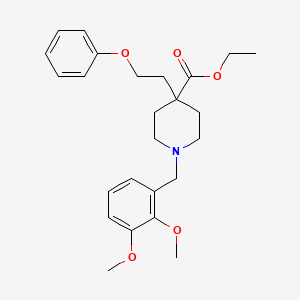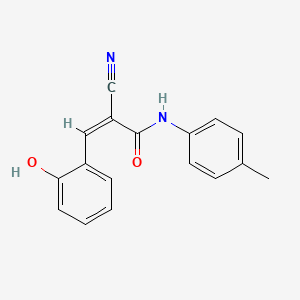![molecular formula C20H16BrFN2O2 B4996202 4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4996202.png)
4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide, commonly known as BF-8, is a chemical compound used in scientific research. It is a fluorescent dye that is commonly used to label and visualize proteins and other biomolecules in biological systems. BF-8 is a highly versatile compound that has been used in a variety of applications, including imaging, biochemistry, and molecular biology.
作用机制
BF-8 works by binding to proteins and other biomolecules in biological systems. It is a highly specific dye that binds to specific sites on proteins and other biomolecules, allowing them to be visualized and studied.
Biochemical and Physiological Effects:
BF-8 has no known biochemical or physiological effects on biological systems. It is a non-toxic dye that is widely used in scientific research.
实验室实验的优点和局限性
The advantages of BF-8 include its high specificity and versatility. It is a highly specific dye that can be used to label and visualize a wide range of proteins and other biomolecules in biological systems. It is also a versatile dye that can be used in a variety of applications, including imaging, biochemistry, and molecular biology.
The limitations of BF-8 include its cost and availability. BF-8 is a relatively expensive dye that may not be readily available to all researchers. Additionally, BF-8 is a synthetic compound that may not accurately reflect the behavior of natural biomolecules in biological systems.
未来方向
There are many potential future directions for research involving BF-8. One potential direction is the development of new, more specific dyes for labeling and visualizing proteins and other biomolecules in biological systems. Another potential direction is the use of BF-8 in combination with other dyes and imaging techniques to study complex biological processes and signaling pathways. Finally, further research is needed to fully understand the mechanism of action of BF-8 and its potential applications in scientific research.
合成方法
The synthesis of BF-8 involves several steps. The first step is the preparation of 4-aminopyridine, which is then reacted with benzoyl chloride to form 4-benzoylaminopyridine. This compound is then reacted with 4-fluorobenzaldehyde to form 4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide.
科学研究应用
BF-8 is widely used in scientific research as a fluorescent dye for labeling and visualizing proteins and other biomolecules in biological systems. It is commonly used in biochemistry, molecular biology, and imaging applications. BF-8 is used to study the structure and function of proteins, as well as to investigate cellular processes and signaling pathways.
属性
IUPAC Name |
N-[1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2.BrH/c21-17-8-6-15(7-9-17)19(24)14-23-12-10-18(11-13-23)22-20(25)16-4-2-1-3-5-16;/h1-13H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFHOVMIKUPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)F.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


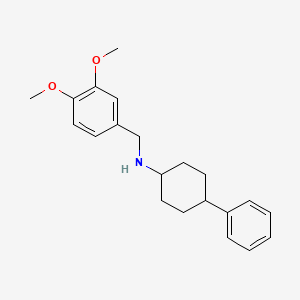
![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
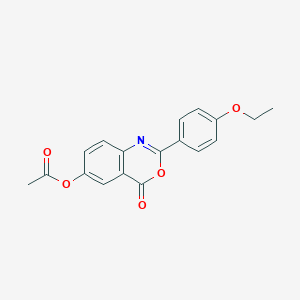
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)
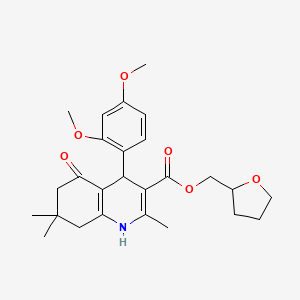
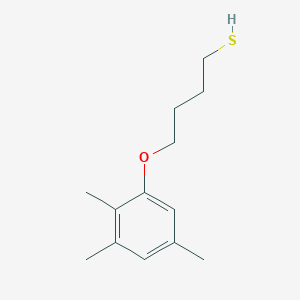
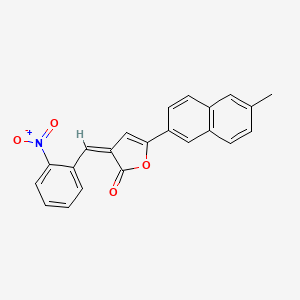
![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)
![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)

![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)
